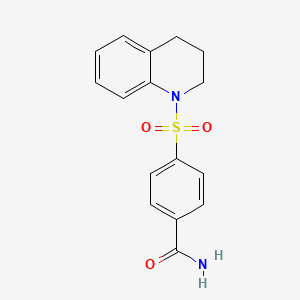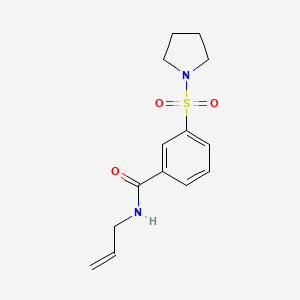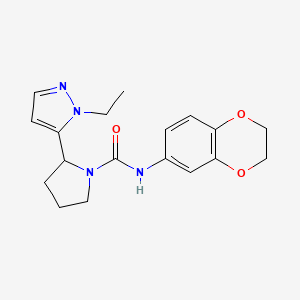
4-(3,4-二氢喹啉-1(2H)-基磺酰)苯甲酰胺
描述
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzamide is 316.08816355 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anti-inflammatory and Analgesic Potential
A study by Sakr et al. (2019) explored the design and synthesis of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents. These compounds, including variations of the 3,4-dihydroquinolin motif, demonstrated significant in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects, with some showing potent analgesic effects.
Antimicrobial and Antiviral Applications
The regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated by Batalha et al. (2019). 4-Oxoquinolines, including related 3,4-dihydroquinoline structures, are known for their various pharmacological activities, including antibacterial and antiviral properties.
Histamine Receptor Antagonism
Research by Zhou et al. (2012) synthesized 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent histamine-3 receptor antagonists. These compounds showed high selectivity and favorable pharmacokinetic properties, suggesting their potential in modulating histamine-related biological processes.
Synthesis of Heterocyclic Derivatives
Liu et al. (2016) conducted a study on the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which are heterocyclic derivatives including the dihydroquinolin structure. This research, detailed in their paper (Liu et al., 2016), demonstrates the versatility of this structure in synthesizing complex heterocyclic molecules.
Benzamide Derivatives as Histamine H3 Receptor Antagonists
A study by Nirogi et al. (2016) synthesized a series of benzamide derivatives including 3,4-dihydro-2H-isoquinolin-1-one derivatives. These compounds showed potent binding affinity for H3 receptors, indicating their potential in developing treatments targeting histamine receptors.
Sigma-2 Receptor Probes
Research by Xu et al. (2005) developed novel benzamide analogues, including 3,4-dihydroisoquinoline derivatives, as sigma-2 receptor probes. These compounds demonstrated high affinity for sigma-2 receptors and could be useful in studying sigma-2 receptors in vitro.
Cancer Therapeutics and Diagnostic Agents
A paper by Niso et al. (2016) focused on the development of benzamide derivatives, including 3,4-dihydroquinolinones, as promising targets for cancer diagnostics and therapeutics. These compounds showed high affinity for sigma-2 receptors, a target of interest in tumor diseases.
Enantiomerically Pure Quinolones for Pharmacological Applications
Harmata and Hong (2007) explored the potential of 3,4-dihydroquinolin-2(1H)-ones, including enantiomerically pure benzothiazines, in pharmacological applications. Their study (Harmata & Hong, 2007) indicates the significance of these compounds in medicinal chemistry.
Anticancer, Antibacterial, and Anti-inflammatory Agents
A synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives was reported by Bonilla-Castañeda et al. (2022), highlighting the potential of these compounds as therapeutic agents with anticancer, antibacterial, anti-inflammatory, and immunological modulator properties.
Imaging of Solid Tumors with PET
Research by Tu et al. (2007) focused on fluorine-containing benzamide analogs, including 3,4-dihydroisoquinolin derivatives, for PET imaging of sigma-2 receptor status in solid tumors. This study demonstrated the potential of these compounds in tumor imaging and diagnostics.
Anticancer Activity of Arylsulfonylimidazolidinones
Subramanian et al. (2011) evaluated novel N-arylsulfonylimidazolidinone derivatives for their in vitro anticancer activity against various human tumor cell lines. Their paper (Subramanian et al., 2011) indicated that certain derivatives exhibited comparable or superior anticancer activity to doxorubicin against select cell lines.
Inhibition of 17-β-Hydroxysteroid Dehydrogenase AKR1C3
Jamieson et al. (2012) discovered 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid as a potent and selective inhibitor of AKR1C3, a target in breast and prostate cancer. Their study (Jamieson et al., 2012) revealed insights into the mechanism of action and structure-activity relationships of these inhibitors.
Psychotropic, Anti-inflammatory, and Antimicrobial Activities
A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited various biological activities, including psychotropic, anti-inflammatory, and antimicrobial actions, as reported by Zablotskaya et al. (2013).
EGFR Tyrosine Kinase Inhibition for Cancer Treatment
Asano et al. (2004) synthesized benzamides and benzamidines, including cyclic benzamides, as inhibitors of EGFR tyrosine kinase, demonstrating their potential in cancer treatment. Their paper (Asano et al., 2004) highlighted the structural requirements for effective inhibition of this kinase.
未来方向
作用机制
Target of Action
Similar compounds such as 3,4-dihydroisoquinolin-1(2h)-one derivatives have shown antioomycete activity against the phytopathogen pythium recalcitrans .
Mode of Action
Biochemical Pathways
The disruption of biological membrane systems suggests that the compound could interfere with essential cellular processes such as nutrient uptake, waste excretion, and signal transduction .
Result of Action
recalcitrans, with preventive efficacy observed in in vivo studies .
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c17-16(19)13-7-9-14(10-8-13)22(20,21)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMGNLGRLWTYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4-butylphenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B4603738.png)
![(5E)-1-ethyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B4603745.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4603764.png)
![2-(2-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4603772.png)
![METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4603775.png)
![METHYL 7-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4603780.png)
![4-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4603785.png)
![1,3-dicyclohexyl-5-{[(2,4-dichlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4603790.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea](/img/structure/B4603808.png)

![1-(2-fluorophenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B4603813.png)

![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4603826.png)
